molecular formula C10H13BrO B15369035 1-(2-bromoethoxymethyl)-4-methylbenzene

1-(2-bromoethoxymethyl)-4-methylbenzene

Cat. No.: B15369035
M. Wt: 229.11 g/mol
InChI Key: MKBKMNKJWKLKIC-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxymethyl)-4-methylbenzene is a brominated aromatic compound of significant interest in advanced organic synthesis and materials science research. This molecule features two distinct reactive sites: a bromine atom on the ethoxy chain and a methyl-substituted benzene ring. The bromoethoxy group serves as a flexible linker, making the compound a valuable bifunctional intermediate for constructing more complex molecular architectures . Its primary research application is as a key precursor in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental to medicinal chemistry and drug discovery efforts for creating novel bioactive molecules . Furthermore, its structure lends itself to the development of new organic materials, including specialized polymers and ligands for metal-organic frameworks (MOFs) . The mechanism of action in synthetic transformations typically involves nucleophilic substitution at the bromine-terminated alkyl chain or metal-catalyzed cross-coupling at the site adjacent to the ether oxygen, allowing for sequential functionalization . As a member of the halogenated alkylbenzene family, its reactivity is influenced by both the electron-donating methyl group and the ether linkage, providing a unique electronic profile for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

1-(2-bromoethoxymethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKMNKJWKLKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Alkyl/Ether Derivatives

1-(3-Bromoprop-1-ynyl)-4-methylbenzene
  • Structure : Propargyl bromide substituent (-C≡C-CH₂Br) at the benzene ring.
  • Molecular Weight : 209.08 g/mol .
  • Reactivity: The propargyl bromide group enables participation in Sonogashira coupling or nucleophilic substitution reactions. The alkyne moiety offers orthogonal reactivity compared to the ethoxy-bromo group in the target compound.
  • Applications : Used in synthesizing alkynylated aromatic intermediates .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene
  • Structure: Dual bromine substituents (one on the benzene ring, another in the ethoxy group).
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing bromine on the aromatic ring. The dual bromine sites allow sequential substitution reactions, unlike the single reactive site in 1-(2-bromoethoxy)-4-methylbenzene .
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene
  • Structure : Iodomethylcyclohexyl group attached to the benzene ring.
  • Reactivity : Iodine’s superior leaving group ability (vs. bromine) facilitates nucleophilic substitutions. The cyclohexyl group introduces steric hindrance, reducing reaction rates compared to the linear ethoxy chain in the target compound .
  • Applications : Intermediate in liquid crystal synthesis .

Sulfonyl and Azide Derivatives

1-(3-Chloroprop-1-enylsulfonyl)-4-methylbenzene (CPSMB)
  • Structure : Sulfonyl (-SO₂-) group with a chloropropenyl chain.
  • Reactivity : The sulfonyl group is strongly electron-withdrawing, directing electrophilic substitutions meta. The chlorine substituent acts as a leaving group, similar to bromine in the target compound but with lower reactivity .
  • Applications : Studied for NF-κB inhibition in biochemical assays .
1-(Azidomethyl)-4-methylbenzene
  • Structure : Azide (-CH₂N₃) substituent.
  • Molecular Weight : 147.18 g/mol .
  • Reactivity : The azide group participates in click chemistry (e.g., Huisgen cycloaddition), contrasting with the bromoethoxy group’s role in substitution reactions.
  • Applications : Bioconjugation and polymer chemistry .

Aldehyde and Bulky Substituents

4-(Bromomethyl)benzaldehyde
  • Structure : Bromomethyl (-CH₂Br) and aldehyde (-CHO) groups.
  • Reactivity : The aldehyde enables condensation reactions (e.g., Wittig), while the bromomethyl group undergoes nucleophilic substitution. More reactive than the target compound due to the aldehyde’s electrophilicity .
1-Cyclohexyl-4-methylbenzene
  • Structure : Bulky cyclohexyl substituent.
  • Reactivity : Steric hindrance from the cyclohexyl group slows reaction kinetics compared to the linear ethoxy chain in 1-(2-bromoethoxy)-4-methylbenzene.
  • Applications : Model compound for studying steric effects in catalysis .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications References
1-(2-Bromoethoxy)-4-methylbenzene 215.09 -OCH₂CH₂Br Alkylation, substitution reactions Organic synthesis intermediate
1-(3-Bromoprop-1-ynyl)-4-methylbenzene 209.08 -C≡C-CH₂Br Sonogashira coupling Alkynylated intermediates
1-(Azidomethyl)-4-methylbenzene 147.18 -CH₂N₃ Click chemistry Bioconjugation
CPSMB 234.71 -SO₂-CH₂CHCl Sulfonyl-directed substitution Biochemical inhibitors
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene 316.19 -CH₂I (cyclohexyl) High leaving group ability Liquid crystal synthesis

Key Findings

  • Reactivity Trends : Bromine’s leaving group ability is moderate compared to iodine (superior) and chlorine (inferior). Sulfonyl and azide groups enable distinct reaction pathways unrelated to halogen chemistry.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reaction rates, whereas linear chains (e.g., ethoxy) enhance accessibility.
  • Applications : The target compound’s ethoxy-bromo group makes it versatile in alkylation, while analogues like the azide derivative specialize in bioconjugation.

Preparation Methods

Reaction Mechanism and Conditions

The alkoxide ion generated from 2-bromoethanol (via deprotonation by K₂CO₃ or NaH) attacks the electrophilic carbon in 4-methylbenzyl bromide, displacing bromide and forming the ether bond. Key parameters include:

Parameter Optimal Value Impact on Yield
Base K₂CO₃ 65–72%
Solvent Tetrahydrofuran Minimizes hydrolysis
Temperature 60–80°C Accelerates SN2
Reaction Time 12–18 hours Completes substitution

Side Reactions : Competing elimination pathways (e.g., formation of 4-methylstyrene) are suppressed by polar aprotic solvents.

Direct Alkylation Using 1,2-Dibromoethane

This one-pot method utilizes 1,2-dibromoethane as both the alkylating agent and bromine source, reacting with 4-methylbenzyl alcohol under basic conditions.

Procedure and Optimization

4-Methylbenzyl alcohol is deprotonated by NaOH, forming an alkoxide that attacks one terminus of 1,2-dibromoethane. The remaining bromine atom is retained in the product.

Condition Effect on Reaction Efficiency
Solvent (THF) Enhances alkoxide solubility
Molar Ratio (1:1.2) Prevents di-alkylation
Temperature (50°C) Balances kinetics and stability

Yield : 58–67%, with purity >90% after silica gel chromatography.

Stepwise Bromination of a Hydroxyethyl Intermediate

A two-step approach first synthesizes 1-(2-hydroxyethoxymethyl)-4-methylbenzene, followed by bromination of the terminal hydroxyl group.

Hydroxyethyl Intermediate Synthesis

4-Methylbenzyl alcohol reacts with ethylene oxide in the presence of BF₃·Et₂O, yielding the hydroxyethyl derivative (85–90% yield).

Bromination Using Phosphorus Tribromide

The hydroxyl group is converted to bromide via PBr₃ in dichloromethane:

$$
\text{ROH} + \text{PBr}3 \rightarrow \text{RBr} + \text{H}3\text{PO}_3
$$

Optimized Conditions :

  • Stoichiometry: 1:1.1 (alcohol:PBr₃)
  • Temperature: 0–5°C (prevents HBr evolution)
  • Yield: 78–82%

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Williamson Synthesis 65–72 88–92 Moderate
1,2-Dibromoethane 58–67 90–95 High
Stepwise Bromination 78–82 95–98 Low

Emerging Catalytic Approaches

Recent advances in palladium-catalyzed coupling (e.g., Buchwald–Hartwig amination) suggest potential for constructing the ethoxymethyl moiety via C–O bond formation. However, these methods remain exploratory, with yields <50% under current protocols.

Q & A

Q. What are the standard synthetic routes for 1-(2-bromoethoxymethyl)-4-methylbenzene, and what reaction conditions are critical for high purity?

  • Methodological Answer : The compound can be synthesized via bromination of a precursor such as 4-methylbenzyl alcohol derivatives, followed by ethoxymethylation. A common approach involves using N-bromosuccinimide (NBS) as the brominating agent in solvents like carbon tetrachloride (CCl₄) or acetonitrile under controlled temperatures (40–60°C). Ethoxymethylation typically employs ethylene oxide derivatives with catalytic acid or base. Key considerations include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require rigorous drying.
  • Temperature control : Exothermic bromination steps necessitate cooling to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted brominating agents .
    For green chemistry adaptations, cyclopentyl methyl ether (CPME) has shown efficacy as a sustainable solvent in analogous reactions .

Q. How should researchers handle safety concerns when working with 1-(2-bromoethoxymethyl)-4-methylbenzene?

  • Methodological Answer : Due to its brominated structure, the compound poses risks of skin/eye irritation and potential toxicity. Protocols include:
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First aid : Immediate flushing of eyes with water (15+ minutes) and washing skin with soap/water; contaminated clothing must be removed .
  • Ventilation : Use fume hoods to mitigate inhalation risks. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety profiles .

Q. What spectroscopic techniques are recommended for characterizing 1-(2-bromoethoxymethyl)-4-methylbenzene?

  • Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is essential:
  • NMR : Look for signals corresponding to the ethoxymethyl group (δ ~3.5–4.5 ppm for CH₂Br and CH₂O) and aromatic protons (δ ~6.8–7.2 ppm). Compare with spectral databases (e.g., PubChem) for validation .
  • FT-IR : Peaks at ~560 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using 1-(2-bromoethoxymethyl)-4-methylbenzene in cross-coupling reactions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields often arise from:
  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen catalysts to identify optimal activity for specific substrates.
  • Solvent/base systems : Use toluene/ethanol (3:1) with K₂CO₃ for aryl boronic acids; DMF with CsF enhances reactivity for sterically hindered partners.
  • Oxygen sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) mitigate catalyst deactivation.
    Experimental replicates and kinetic studies (e.g., monitoring via GC-MS) help identify rate-limiting steps .

Q. What strategies improve the regioselectivity of nucleophilic substitutions involving 1-(2-bromoethoxymethyl)-4-methylbenzene?

  • Methodological Answer : To direct nucleophilic attack to the brominated ethoxymethyl group:
  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at less hindered sites.
  • Leaving group activation : Silver nitrate (AgNO₃) or tetrabutylammonium iodide (TBAI) can polarize the C-Br bond, enhancing reactivity.
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states for SN2 mechanisms.
    Computational modeling (DFT) predicts transition-state geometries to guide optimization .

Q. How can AI-driven synthesis planning tools enhance the design of derivatives from 1-(2-bromoethoxymethyl)-4-methylbenzene?

  • Methodological Answer : Tools like PISTACHIO and Reaxys databases enable:
  • Retrosynthetic analysis : Identify feasible precursors (e.g., 4-methylbenzaldehyde derivatives) and reaction pathways.
  • Condition optimization : Predict solvent/catalyst pairs for one-step syntheses using heuristic scoring (e.g., template relevance models).
  • Green chemistry : Screen biodegradable solvents (e.g., 2-MeTHF) to replace toluene in cyclization reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for brominated aromatic compounds like 1-(2-bromoethoxymethyl)-4-methylbenzene?

  • Methodological Answer : Discrepancies often stem from:
  • Assay variability : Standardize in vitro tests (e.g., Ames test for mutagenicity) across multiple cell lines.
  • Metabolic profiling : Use hepatic microsome assays to identify metabolites responsible for toxicity.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 1-(2-bromoethyl)-4-fluorobenzene) with established toxicological profiles .

Tables

Key Reaction Parameters for Synthesis
Brominating Agent
Solvent
Temperature
Catalyst
Purification
Spectroscopic Benchmarks
¹H NMR (CDCl₃)
¹³C NMR
FT-IR

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